(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid

α1-adrenoceptor antagonism off-target profiling prostate smooth muscle

(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid, formally designated Talibegron (development code ZD2079), is a synthetic β3-adrenoceptor (ADRB3) agonist belonging to the phenylethanolamine class. The biologically active (R)-enantiomer is formulated as the hydrochloride salt (CAS 178600-17-4; MW 351.83 g/mol; free base CAS 146376-58-1) and is soluble to 25 mM in water.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B8018594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O
InChIInChI=1S/C18H21NO4/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22/h1-9,17,19-20H,10-13H2,(H,21,22)
InChIKeySRBPKVWITYPHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid (Talibegron / ZD2079) — Compound Identity and Pharmacological Class for Research Procurement


(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid, formally designated Talibegron (development code ZD2079), is a synthetic β3-adrenoceptor (ADRB3) agonist belonging to the phenylethanolamine class [1]. The biologically active (R)-enantiomer is formulated as the hydrochloride salt (CAS 178600-17-4; MW 351.83 g/mol; free base CAS 146376-58-1) and is soluble to 25 mM in water [2]. Originally developed by Zeneca/AstraZeneca, ZD2079 advanced to Phase II clinical evaluation for type 2 diabetes and obesity before development was discontinued; it is presently supplied as a research-grade reference compound for metabolic and cardiovascular investigation [3]. Its INN stem '-begron' places it within the β3-adrenoreceptor agonist subclass alongside Mirabegron, Solabegron, and Amibegron [4].

Why β3-Adrenoceptor Agonists Are Not Interchangeable: The Case for (4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid (ZD2079)


β3-adrenoceptor agonists exhibit pronounced pharmacologic heterogeneity that precludes simple substitution. ZD2079 carries a phenylethanolamine backbone with a phenylacetic acid terminus, a structural motif that distinguishes it from chloride-substituted analogs (e.g., BRL 37344, CL 316243) and from mirabegron (which lacks the acetic acid moiety). These structural differences translate into measurable divergence in: (i) off-target α1-adrenoceptor antagonism, (ii) endothelial nitric oxide dependence of vasorelaxation, (iii) lipolytic efficacy in human vs. rodent adipocytes, and (iv) enantiomer-specific activity — the (S)-enantiomer ZD7114 is pharmacologically distinct from the (R)-enantiomer ZD2079 [1]. Consequently, procurement decisions for receptor subtype characterization, metabolic disease modeling, or off-target profiling must be guided by compound-specific rather than class-level evidence.

Quantitative Comparator Evidence: Where ZD2079 (Talibegron) Shows Verifiable Differentiation from Closest β3-Adrenoceptor Agonist Analogs


Absence of α1-Adrenoceptor Off-Target Antagonism in Human Prostate Tissue: ZD2079 vs. BRL 37344 and ZD7114

In isolated human prostate tissue, ZD2079 at 10 µM produced no effect on α1-adrenergic agonist-induced or electrical field stimulation (EFS)-induced contractions. By contrast, BRL 37344 at 200 µM right-shifted the concentration-response curve for phenylephrine and inhibited EFS-induced contractions, while ZD7114 at 10 µM increased EC50 values for α1-adrenergic agonists by up to one order of magnitude [1]. This demonstrates that ZD2079 is functionally devoid of α1-adrenoceptor antagonist activity at concentrations where structurally related β3-agonists exhibit measurable off-target effects.

α1-adrenoceptor antagonism off-target profiling prostate smooth muscle

Differential Endothelial Nitric Oxide Dependence of Vasorelaxation: ZD2079 vs. BRL 37344 in Rat Carotid Artery

In rat isolated carotid artery rings preconstricted with U-46619, the nitric oxide synthase inhibitor L-NAME (100 µM) produced a 15-fold rightward shift of the BRL 37344 concentration-response curve (CRC) with no reduction in slope or maximum response. In contrast, L-NAME (100 µM) had no significant effect on the ZD2079 CRC [1]. This indicates that ZD2079-mediated vasorelaxation operates through an endothelium-independent, NO-independent mechanism, whereas BRL 37344's relaxant effect is partially endothelium- and NO-dependent.

endothelial nitric oxide vascular pharmacology β3-adrenoceptor signaling

Superior Vasorelaxant Potency in Rat Aorta: ZD2079 vs. BRL 37344

In noradrenaline-preconstricted rat isolated thoracic aorta rings, the rank order of β-adrenoceptor agonist potency (-log EC50) was: isoprenaline (6.25) > cyanopindolol (5.59) > isoprenaline + propranolol (5.11) > CGP 12177A (4.40) > ZD 2079 (4.24) > ZM 215001 (4.07) > BRL 37344 (3.89) [1]. ZD2079 (EC50 ≈ 57.5 µM) was approximately 2.2-fold more potent than BRL 37344 (EC50 ≈ 129 µM) in this preparation. The relaxation to ZD2079 was also noted to be resistant to propranolol (0.3 µM), consistent with atypical β-adrenoceptor mediation.

vascular relaxation rat aorta potency ranking atypical β-adrenoceptor

Absence of Lipolytic Activity in Human Omental Adipocytes: ZD2079 vs. BRL 37344 and CL 316243

In human omental adipocytes, ZD2079 was found to be entirely ineffective as a lipolytic agent. By contrast, CL 316243 acted as a selective partial β3-agonist (pD2 ≈ 4), CGP 12177 displayed pD2 ≈ 8, and BRL 37344 exhibited partial agonist activity but with significant β1- and/or β2-adrenoceptor co-activation [1]. The study concluded that none of the tested β3-agonists was an ideal therapeutic agent for human use, but ZD2079's complete lack of human adipocyte lipolytic response represents a distinct pharmacological fingerprint that differentiates it from the partial agonist profiles of CL 316243 and BRL 37344.

lipolysis human adipocytes species selectivity β3-adrenoceptor

Rapid In Vivo Suppression of ob Gene Expression and Circulating Leptin: ZD2079 and BRL 35135A Exhibit Comparable Efficacy in Lean Mice

In a direct head-to-head in vivo study, administration of either ZD2079 or BRL 35135A to lean mice resulted in a major loss of ob mRNA from epididymal white adipose tissue within 4–5 hours, accompanied by a substantial fall in circulating leptin levels measured by ELISA. Both effects were sustained at 24 hours post-administration [1]. The study demonstrates that ZD2079 recapitulates the acute leptin-suppressing pharmacology of the reference β3-agonist BRL 35135A in lean animals, while also noting that BRL 35135A had only a minor effect on ob mRNA levels in obese (ob/ob) mice — a genotype-dependent differentiation context relevant to experimental design.

ob gene leptin adipose tissue in vivo metabolic pharmacology

Divergent Human in Vivo Thermogenic Response: ZD2079 vs. ZD7114 (S-Enantiomer) in Obese Subjects

In a 14-day placebo-controlled study in obese weight-stable subjects, ZD2079 produced a trend toward increased 24-hour energy expenditure (EE) compared to placebo (+0.4 ± 1.1% vs. -2.0 ± 0.4% change from pretreatment; P = 0.06), and a trend toward increased spontaneous physical activity (+3.4 ± 4.5% vs. -7.7 ± 2.7%; P = 0.05). By contrast, ZD7114 (the S-enantiomer) showed no effects on any tested parameter [1]. Notably, average 24-hour heart rate remained unchanged with ZD2079 while decreasing with placebo (P = 0.03), suggesting some β1-adrenoceptor activity of ZD2079 in humans. The study concluded that the very small thermogenic response likely reflects a lack of consistency between species in responsiveness to β3-stimulation.

energy expenditure thermogenesis clinical translation enantiomer comparison

Optimal Research Application Scenarios for (4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid (ZD2079 / Talibegron)


β3-Adrenoceptor Subtype Characterization in Vascular Smooth Muscle Preparations Requiring α1-Adrenoceptor-Free Pharmacology

ZD2079 is the β3-agonist of choice for isolated tissue bath studies in vascular smooth muscle (e.g., aorta, mesenteric artery, carotid artery) where α1-adrenoceptor cross-talk must be excluded. Unlike BRL 37344, which exhibits α1-antagonist activity at 200 µM, ZD2079 at 10 µM produces no α1-mediated effects on human prostate or vascular tissue contractions [1]. Additionally, its L-NAME-insensitive vasorelaxation in rat carotid artery [2] makes it a clean probe for endothelium-independent β3-mediated signaling. Researchers studying atypical β-adrenoceptors should note that ZD2079's relaxation in rat mesenteric artery (pD2 = 3.72) is resistant to propranolol (0.3 µM), ICI 118551 (1 µM), and CL 316243 (60 µM) [3].

In Vivo Metabolic Studies of Leptin Regulation, ob Gene Expression, and Adipose Tissue Biology

For acute in vivo experiments examining the sympathetic nervous system–leptin axis, ZD2079 provides efficacy equivalent to BRL 35135A in suppressing ob gene mRNA and circulating leptin in lean mice within 4–5 hours of administration, with effects sustained at 24 hours [4]. The compound's reported selectivity for brown adipose tissue further supports its use in thermogenesis and energy expenditure studies. However, investigators should account for the species-dependent pharmacology: ZD2079 is ineffective as a lipolytic agent in human adipocytes [5], and its thermogenic effect in obese human subjects is modest (trend-level, P = 0.06) [6], indicating that rodent metabolic findings may not translate directly to human systems.

Enantiomer-Specific Pharmacology and Structure–Activity Relationship (SAR) Studies of β3-Adrenoceptor Agonists

The (R)-enantiomer ZD2079 (CAS 178600-17-4) and its (S)-enantiomer ZD7114 represent a matched enantiomeric pair with divergent pharmacology. While ZD2079 shows a trend toward increased energy expenditure in humans, ZD7114 shows no thermogenic effect [6]. In prostate smooth muscle, ZD7114 (10 µM) exhibits α1-adrenoceptor antagonism (right-shifting agonist CRCs up to one magnitude), whereas ZD2079 (10 µM) does not [1]. This enantiomeric pair is therefore valuable for SAR investigations into the structural determinants of β3-agonist off-target profiles, particularly regarding the role of the phenylethanolamine chiral center in α1-adrenoceptor interactions.

Off-Target Profiling Panels for β3-Adrenoceptor Agonist Development Programs

ZD2079 serves as a reference compound for off-target counter-screening panels in β3-agonist drug discovery. Its documented profile includes: (i) zero α1-adrenoceptor antagonism in human prostate at 10 µM [1]; (ii) no lipolytic activity in human omental adipocytes [5]; (iii) suggestive β1-adrenoceptor activity based on heart rate data in human subjects [6]; and (iv) dose-dependent urinary tract toxicity (tubular necrosis, ureteric inflammation, cystitis) at ≥30 mg/kg/day in 28-day rat toxicology studies . This toxicity profile at high doses, attributed to crystalline inclusion accumulation in the urinary tract, provides a safety benchmarking reference for novel β3-agonists being evaluated for metabolic indications.

Quote Request

Request a Quote for (4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy}phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.